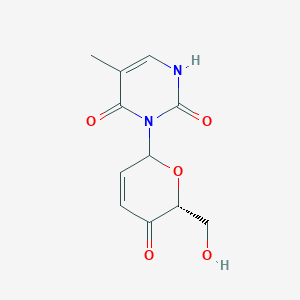
DH-Thymine
Description
DH-Thymine (Dihydrothymine) is a pyrimidine derivative formed via the reduction of thymine, a key step in the pyrimidine degradation pathway. Unlike thymine, which is aromatic and planar, this compound features a saturated six-membered ring due to the addition of two hydrogen atoms . This structural modification alters its biochemical behavior, rendering it non-aromatic and more flexible. This compound is primarily involved in nucleotide catabolism, serving as an intermediate in the conversion of thymine to β-ureidoisobutyric acid, which is further metabolized in the urea cycle .
Properties
CAS No. |
146369-86-0 |
|---|---|
Molecular Formula |
C11H12N2O5 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
3-[(6R)-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-12-11(17)13(10(6)16)9-3-2-7(15)8(5-14)18-9/h2-4,8-9,14H,5H2,1H3,(H,12,17)/t8-,9?/m1/s1 |
InChI Key |
PRFLUBYDILYLCA-VEDVMXKPSA-N |
SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
Isomeric SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)[C@H](O2)CO |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)C2C=CC(=O)C(O2)CO |
Synonyms |
3-(3-deoxyhex-2-enopyranosyl-4-ulose)thymine DH-thymine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thymine vs. DH-Thymine
- Structural Differences : Thymine (5-methyluracil) has an unsaturated pyrimidine ring, enabling π-π stacking in DNA. This compound’s saturated ring disrupts this property, reducing its ability to intercalate into DNA .
- Metabolic Roles : Thymine is incorporated into DNA via thymidine, while this compound participates in degradation pathways, preventing toxic accumulation of pyrimidines.
- Stability : this compound’s saturated structure confers greater resistance to UV-induced damage compared to thymine, which is prone to dimerization .
Thymidine vs. This compound
- Functional Divergence: Thymidine (deoxyribose + thymine) is a DNA precursor, whereas this compound lacks the sugar moiety and cannot participate in nucleic acid synthesis. Radiolabeled thymidine (e.g., [³H]-Thymidine) is widely used to study DNA replication, a role this compound cannot fulfill due to its catabolic function .
- Pharmacokinetics : Thymidine derivatives are often used in antiviral therapies (e.g., AZT), while this compound’s applications focus on metabolic pathway modulation .
Diphenylamine Analogs (e.g., Tofenamic Acid)
- Structural Contrast : Diphenylamine derivatives, such as tofenamic acid (a NSAID), feature two benzene rings linked by an amine group, differing markedly from this compound’s pyrimidine backbone .
- Biological Activity : Tofenamic acid inhibits cyclooxygenase (COX) enzymes, while this compound interacts with dihydropyrimidine dehydrogenase (DPD), an enzyme critical in pyrimidine metabolism .
Comparative Data Table
| Property | This compound | Thymine | Thymidine | Tofenamic Acid |
|---|---|---|---|---|
| Molecular Formula | C₅H₈N₂O₂ | C₅H₆N₂O₂ | C₁₀H₁₄N₂O₅ | C₁₆H₁₄ClNO₂ |
| Ring Saturation | Saturated | Unsaturated | Unsaturated | Aromatic (benzene) |
| Primary Role | Catabolic metabolite | DNA base | DNA precursor | COX inhibition |
| Key Enzyme Interaction | DPD | DNA polymerase | Thymidine kinase | Cyclooxygenase |
| Therapeutic Use | Metabolic research | Anticancer agents | Antiviral therapies | Anti-inflammatory |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


